NBD, Cholesteryllinoleate
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Overview
Description
NBD, Cholesteryllinoleate is a fluorescently labeled lipid compound that combines the properties of cholesteryl linoleate and the fluorescent group 7-nitrobenz-2-oxa-1,3-diazole (NBD). This compound is widely used in biological and chemical research due to its ability to integrate into lipid membranes and its fluorescent properties, which make it a valuable tool for studying lipid dynamics and interactions within cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD, Cholesteryllinoleate typically involves the conjugation of cholesteryl linoleate with the NBD group. The process begins with the activation of the NBD group, often using NBD chloride, which reacts with the hydroxyl group of cholesteryl linoleate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent degradation of the lipid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
NBD, Cholesteryllinoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like primary amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives of linoleate.
Reduction: Amino derivatives of the NBD group.
Substitution: NBD-labeled amines or thiols.
Scientific Research Applications
NBD, Cholesteryllinoleate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: To investigate the behavior of lipids in cellular membranes and to track lipid transport and metabolism.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of lipid-related diseases.
Industry: Used in the formulation of fluorescent markers and sensors for various applications.
Mechanism of Action
The mechanism of action of NBD, Cholesteryllinoleate involves its integration into lipid membranes due to the hydrophobic nature of the cholesteryl linoleate moiety. The NBD group, being fluorescent, allows for the visualization and tracking of the lipid within the membrane. This compound interacts with various lipid-binding proteins and can be used to study the dynamics of lipid-protein interactions and membrane organization.
Comparison with Similar Compounds
Similar Compounds
NBD-Phosphatidylcholine: Another NBD-labeled lipid used for similar applications in membrane studies.
NBD-Sphingomyelin: Used to study sphingolipid dynamics within cellular membranes.
NBD-Cholesterol: A fluorescent cholesterol analog used to investigate cholesterol transport and metabolism.
Uniqueness
NBD, Cholesteryllinoleate is unique due to its combination of a polyunsaturated fatty acid (linoleate) and a fluorescent group, making it particularly useful for studying oxidative processes in membranes. Its ability to integrate into lipid bilayers and its fluorescent properties provide a versatile tool for a wide range of biochemical and biophysical studies.
Properties
CAS No. |
78949-96-9 |
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Molecular Formula |
C46H68N4O5 |
Molecular Weight |
757.06 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.